molecular formula C12H13NO2S2 B7843766 Ethyl2-amino-5-methyl-4-(thiophen-2-yl)thiophene-3-carboxylate

Ethyl2-amino-5-methyl-4-(thiophen-2-yl)thiophene-3-carboxylate

Cat. No.: B7843766
M. Wt: 267.4 g/mol
InChI Key: CHWQWIBTDVKHRX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methyl-4-(thiophen-2-yl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-methyl-4-(thiophen-2-yl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester

Industrial Production Methods

Industrial production of this compound may involve optimizing the Gewald reaction for large-scale synthesis. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methyl-4-(thiophen-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 2-amino-5-methyl-4-(thiophen-2-yl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methyl-4-(thiophen-2-yl)thiophene-3-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to its therapeutic effects. The exact pathways depend on the specific biological activity being targeted, such as antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-5-methyl-4-(thiophen-2-yl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiophen-2-yl group provides distinct electronic and steric properties compared to other thiophene derivatives .

Properties

IUPAC Name

ethyl 2-amino-5-methyl-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-3-15-12(14)10-9(7(2)17-11(10)13)8-5-4-6-16-8/h4-6H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWQWIBTDVKHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CS2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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